molecular formula C9H16F2O B6158519 3-(4,4-difluorocyclohexyl)propan-1-ol CAS No. 1782085-58-8

3-(4,4-difluorocyclohexyl)propan-1-ol

Cat. No. B6158519
CAS RN: 1782085-58-8
M. Wt: 178.2
InChI Key:
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Description

“3-(4,4-difluorocyclohexyl)propan-1-ol” is a chemical compound that has been of interest in scientific research. It has a molecular formula of C9H16F2O and a molecular weight of 178.2 .


Molecular Structure Analysis

The InChI code for “3-(4,4-difluorocyclohexyl)propan-1-ol” is 1S/C9H17F2NO/c10-9(11)4-1-7(2-5-9)8(12)3-6-13/h7-8,13H,1-6,12H2 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The physical form of “3-(4,4-difluorocyclohexyl)propan-1-ol” is a powder . Other physical and chemical properties such as melting point, boiling point, and density were not available in the retrieved data.

Scientific Research Applications

  • Catalytic Activity in Organic Synthesis : Compounds similar to 3-(4,4-difluorocyclohexyl)propan-1-ol have been investigated for their catalytic activity in chemical reactions. For instance, cobalt phthalocyanine complexes with derivatives of propan-1-ol have been used to catalyze the oxidation of cyclohexene using different oxidants (Aktaş et al., 2013).

  • Synthesis of Organic Compounds : Research has shown that derivatives of propan-1-ol can be transformed into other useful compounds. For example, a study demonstrated the transformation of azetidin-2-ones into 3-aryl-2-(ethylamino)propan-1-ols (Mollet et al., 2011).

  • Applications in Ionic Liquid Mixtures : Studies have been conducted on mixtures containing ionic liquids and propan-1-ol, examining their thermodynamic properties. These mixtures are useful in a variety of chemical and industrial processes (Heintz et al., 2005).

  • Inhibition of Carbon Steel Corrosion : Tertiary amines derived from propan-1-ol, such as 1,3-di-amino-propan-2-ol, have shown potential as inhibitors of carbon steel corrosion. This is valuable in industrial applications where metal durability is crucial (Gao et al., 2007).

  • Antimicrobial and Antiradical Activity : Certain derivatives of propan-1-ol have been studied for their antimicrobial and antiradical properties. These compounds have potential applications in medicine and health-related fields (Čižmáriková et al., 2020).

  • Photocatalytic Hydrogen Production : Research into photocatalytic hydrogen production has examined the use of alcohols like propan-2-ol. These studies are important for developing sustainable energy sources (López-Tenllado et al., 2017).

Safety and Hazards

The compound has a GHS05 pictogram, indicating that it is corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary statements include measures to prevent exposure and instructions on what to do in case of exposure .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4,4-difluorocyclohexyl)propan-1-ol involves the conversion of a cyclohexane derivative to the desired alcohol through a series of reactions.", "Starting Materials": [ "4,4-difluorocyclohexanone", "propan-1-ol", "sodium borohydride", "acetic acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Reduction of 4,4-difluorocyclohexanone with sodium borohydride in the presence of acetic acid to yield 4,4-difluorocyclohexanol.", "Step 2: Conversion of 4,4-difluorocyclohexanol to 3-(4,4-difluorocyclohexyl)propan-1-ol through a two-step process.", "Step 2a: Reaction of 4,4-difluorocyclohexanol with sodium hydroxide in diethyl ether to form the sodium salt of 4,4-difluorocyclohexanol.", "Step 2b: Acid-catalyzed esterification of the sodium salt of 4,4-difluorocyclohexanol with propan-1-ol to yield 3-(4,4-difluorocyclohexyl)propan-1-ol.", "Step 3: Purification of the product through distillation or recrystallization." ] }

CAS RN

1782085-58-8

Molecular Formula

C9H16F2O

Molecular Weight

178.2

Purity

95

Origin of Product

United States

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